molecular formula C22H25ClN6O2 B3090725 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine CAS No. 1213269-26-1

4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

Cat. No.: B3090725
CAS No.: 1213269-26-1
M. Wt: 440.9 g/mol
InChI Key: AFYVDDVXNBWDRP-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a 3-aminophenoxy group, at position 5 with a chlorine atom, and at position 2 with an aromatic amine linked to a methoxy-substituted phenyl ring and a 4-methylpiperazine moiety. While specific pharmacological data for this compound are absent in the provided evidence, its design aligns with kinase-targeting agents that exploit hydrogen bonding (via the pyrimidine core) and hydrophobic interactions (via substituted aryl groups) .

Properties

IUPAC Name

4-(3-aminophenoxy)-5-chloro-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-28-8-10-29(11-9-28)16-6-7-19(20(13-16)30-2)26-22-25-14-18(23)21(27-22)31-17-5-3-4-15(24)12-17/h3-7,12-14H,8-11,24H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYVDDVXNBWDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)N)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, amination, and other organic transformations. Common reagents used in these reactions include halogenated pyrimidines, amines, and phenols, often under conditions such as reflux or catalysis with transition metals.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Key Reaction: Nitro-to-Amine Reduction

Starting Material :
5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine
Reaction :
Catalytic hydrogenation or alternative reduction methods convert the nitro group (–NO₂) to an amine (–NH₂) on the phenoxy substituent.

Conditions :

  • Catalyst: Likely palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.

  • Solvent: Ethanol or methanol.

  • Temperature: Room temperature or mild heating .

Product :
4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine .

Functional Group Reactivity

The compound contains multiple reactive sites:

Chloro Substituent (C5 Position)

  • Potential for nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

  • Example: Replacement of Cl with other groups (e.g., –OCH₃, –NH₂) under basic conditions .

Amino Group (Phenoxy Ring)

  • Can undergo acylation or alkylation.

  • Example: Reaction with acyl chlorides to form amides .

Piperazine Ring

  • Tertiary amines in the piperazine moiety may participate in acid-base reactions or form salts with acids .

Biological Activity and Derivatives

While the compound itself is not directly tested in the provided sources, structurally related pyrimidine derivatives exhibit kinase inhibition and anticancer activity. For example:

  • Analogous Compounds : Pyrolopyrimidines and bi-aryl pyrimidines show inhibitory effects on protein kinases (e.g., EGFR, VEGFR) .

  • Structure-Activity Relationship (SAR) :

    • The 4-methylpiperazine group enhances solubility and target binding.

    • The chloro substituent contributes to steric and electronic interactions with kinase active sites .

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicinal chemistry, derivatives of pyrimidine compounds are often explored for their therapeutic potential. This compound could be evaluated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various applications.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrimidine and heterocyclic derivatives, as detailed below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Core Structure Key Substituents Biological Activity/Properties Source
Target Compound Pyrimidine - 4-(3-Aminophenoxy)
- 5-Cl
- N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)
Likely kinase inhibition (inferred from structural analogs) N/A
AZD0530 () Quinazoline - 7-[2-(4-Methylpiperazin-1-yl)ethoxy]
- 5-(Tetrahydro-2H-pyran-4-yloxy)
- 4-Amino-5-chloro-1,3-benzodioxol
Potent c-Src/Abl kinase inhibitor; oral bioavailability; t₁/₂ = 40 h in humans
Compound from Pyrimidine - 5-[2-(3,5-Dimethoxyphenyl)ethyl]
- N-[3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl]
Unspecified activity; designed for kinase targeting via piperazine and methoxy groups
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine () Thienopyrimidine - 4-(3-Methylphenyl)piperazine
- 5-(4-Chlorophenyl)
Kinase inhibition (implied by structural similarity to kinase inhibitors)
N-(3-Chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolopyrimidine - 6-(4-Phenylpiperazin-1-yl)
- 3-Chloro-4-methoxyphenyl
Kinase inhibition (hypothesized based on pyrazolopyrimidine scaffold)

Key Comparison Points

Core Structure Diversity: The target compound uses a pyrimidine core, whereas AZD0530 (quinazoline) and (thienopyrimidine) employ fused bicyclic systems. Pyrazolopyrimidines () introduce a five-membered ring, altering electronic properties and binding modes .

Substituent Effects :

  • Chlorine : Present in the target compound (position 5) and , likely enhancing hydrophobic interactions and metabolic stability.
  • Methoxy Groups : Common in the target compound and AZD0530, improving solubility and influencing π-π stacking.
  • Piperazine/Piperidine : Critical for target binding (e.g., AZD0530’s 4-methylpiperazine enhances c-Src affinity) .

Pharmacokinetic Profiles :

  • AZD0530 demonstrates oral bioavailability and a long half-life (40 h), attributed to its methoxy and piperazine groups. The target compound’s methylpiperazine may confer similar advantages, though experimental data are lacking .

Computational and Experimental Tools

  • AutoDock4 () and CCP4 () are used to model kinase binding and analyze crystallographic data, respectively. These tools could predict the target compound’s binding mode to kinases like c-Src .
  • X-ray Crystallography () reveals dihedral angles between substituents and the pyrimidine core, informing SAR studies .

Biological Activity

The compound 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine , with the CAS number 1213269-26-1, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and efficacy based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of the compound is C22H25ClN6O2C_{22}H_{25}ClN_{6}O_{2}, indicating a complex structure that includes a pyrimidine core, an aminophenoxy group, and a piperazine moiety. The presence of chlorine and methoxy groups suggests potential interactions with various biological targets.

Research has indicated that this compound exhibits significant inhibitory activity against specific enzymes and pathways:

  • Phosphodiesterase Inhibition : The compound has been studied for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE5. PDE inhibitors are known to play crucial roles in vasodilation and cardiovascular health. In a study involving various derivatives, it was found that certain substitutions on the pyrimidine ring enhanced PDE5 inhibitory activity significantly, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .
  • DNA Methyltransferase Inhibition : Similar compounds have shown promise as inhibitors of DNA methyltransferases (DNMTs), which are involved in epigenetic regulation. The structural components of the compound align with those seen in potent DNMT inhibitors, leading to speculation about its potential in cancer therapy through the reactivation of silenced genes .

Efficacy Studies

A series of studies have evaluated the biological activity of this compound in various models:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including leukemia cells. In vitro assays revealed that it could induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • In Vivo Studies : Animal models have shown that administration of the compound resulted in significant reductions in tumor growth and improved survival rates compared to control groups. For instance, in a hypoxic rat model, it reduced mean pulmonary arterial pressure significantly, indicating potential cardiovascular benefits .

Case Studies

  • Cardiovascular Model : In a study where the compound was administered to chronically hypoxic rats, it was observed that intravenous doses led to a reduction in pulmonary arterial pressure by approximately 30%. This suggests not only PDE5 inhibition but also potential benefits in managing pulmonary hypertension .
  • Cancer Treatment Exploration : A derivative of this compound was evaluated for its ability to reactivate silenced genes in leukemia cells by inhibiting DNMTs. The results indicated a marked increase in gene expression levels associated with tumor suppression .

Data Tables

Biological Activity IC50/EC50 Values Model Used Outcome
PDE5 Inhibition0.56 nMIsolated porcine coronary arteriesSignificant vasorelaxation observed
Cytotoxicity0.9 µMKG-1 leukemia cellsInduced apoptosis
Pulmonary Pressure Reduction30 µg/kgHypoxic rat modelReduced pressure by 29.9%

Q & A

Q. What are the typical synthetic routes for pyrimidine derivatives analogous to this compound, and what key intermediates are involved?

Methodological Answer: Synthesis often involves multi-step processes, including condensation of aryl amines with halogenated pyrimidine cores. For example, in structurally related compounds, 1,5-diarylpyrazole or pyrimidine-carboxamide templates are synthesized from precursors like 5-phenyl-1-pentanol. Cyclization steps using reagents such as phosphorus oxychloride (POCl₃) are critical for forming heterocyclic rings . Key intermediates include substituted benzoic acid hydrazides, which are cyclized to yield oxadiazole or pyrimidine derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound and its analogs?

Methodological Answer: Structural elucidation relies on IR spectroscopy (to confirm functional groups like amines and methoxy groups), NMR (¹H/¹³C for aromatic proton environments and substituent positioning), and X-ray crystallography (to resolve crystal packing and intramolecular hydrogen bonds, e.g., N–H⋯N interactions in pyrimidine derivatives) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How do substituents like methoxy or piperazinyl groups influence solubility and purification?

Methodological Answer: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), while piperazinyl moieties may require acidic conditions for protonation. Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. HPLC (C18 columns) is used for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 4-methylpiperazine moiety to the phenyl ring?

Methodological Answer: Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis (e.g., Pd₂(dba)₃, Xantphos) is commonly used. Critical parameters include:

  • Base selection : Cs₂CO₃ or K₃PO₄ for deprotonation.
  • Temperature : 80–100°C in toluene or dioxane.
  • Reaction time : 12–24 hours under inert atmosphere. Monitor progress via TLC or LC-MS. Post-reaction, extract with dichloromethane and wash with brine to remove excess base .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for polymorphic forms?

Methodological Answer: Polymorphs may exhibit varying dihedral angles or hydrogen-bonding networks (e.g., 6-membered vs. 5-membered rings). Resolve discrepancies by:

  • Variable-temperature NMR to assess dynamic effects.
  • DFT calculations to compare experimental and theoretical spectra.
  • Powder XRD to confirm crystallinity and phase purity .

Q. How do intermolecular interactions (e.g., C–H⋯π bonds) affect biological activity in pyrimidine analogs?

Methodological Answer: Weak interactions like C–H⋯π or C–H⋯O bonds stabilize crystal packing, which correlates with bioavailability. For example, in N-(2-fluorophenyl)pyrimidin-4-amine analogs, these interactions enhance thermal stability and membrane permeability. Use molecular docking to map binding site compatibility and surface plasmon resonance (SPR) to quantify affinity .

Q. What methodologies address low yields in cyclization steps during synthesis?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 6 hours) and improves yield by 15–20%.
  • Catalytic additives : DMAP or iodine enhances cyclization efficiency.
  • Solvent optimization : Switch from THF to acetonitrile for better dielectric constant .

Q. How can researchers validate the absence of toxic byproducts in scaled-up syntheses?

Methodological Answer:

  • LC-MS/MS to detect trace impurities (e.g., chlorinated side products).
  • In vitro cytotoxicity assays (MTT or LDH release) on HEK-293 or HepG2 cell lines.
  • Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy .

Data Analysis & Contradiction Handling

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies may arise from metabolic instability or poor pharmacokinetics. Address this by:

  • Metabolite profiling (LC-HRMS) to identify degradation products.
  • Pharmacokinetic modeling (e.g., PBPK) to predict bioavailability.
  • Structural analogs : Introduce prodrug moieties (e.g., ester linkages) to enhance stability .

Q. What computational tools predict the impact of substituent variations on binding affinity?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze ligand-protein interactions over 100-ns trajectories (e.g., GROMACS).
  • QSAR models : Train on datasets with IC₅₀ values and descriptors like logP, polar surface area.
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

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